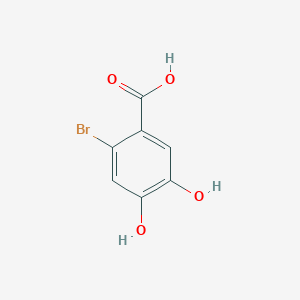

2-Bromo-4,5-dihydroxybenzoic acid

Description

2-Bromo-4,5-dihydroxybenzoic acid is a brominated benzoic acid derivative featuring hydroxyl groups at positions 4 and 5 and a bromine atom at position 2. Its molecular formula is C₇H₅BrO₄, with a molecular weight of 233.02 g/mol. This compound is notable for its unique reactivity, particularly its tendency to undergo bromine rearrangement during demethylation reactions. For example, when treated with HBr-HOAc, it transforms into 3-bromo-4,5-dihydroxybenzoic acid via a debromination-rebromination mechanism . This property distinguishes it from structurally similar brominated benzoic acids and highlights its role in studying aromatic substitution patterns.

Properties

CAS No. |

61203-47-2 |

|---|---|

Molecular Formula |

C7H5BrO4 |

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2-bromo-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H5BrO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,9-10H,(H,11,12) |

InChI Key |

UITLOCZYUZNLJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,4-Dimethoxy-p (Veratrole)

The foundational step in synthesizing 2-bromo-4,5-dihydroxybenzoic acid involves regioselective bromination of veratrole to yield 2-bromo-4,5-dimethoxy-p. The patent CN102267894A describes an optimized bromination system using sulfuric acid ($$ \text{H}2\text{SO}4 $$), hydrogen peroxide ($$ \text{H}2\text{O}2 $$), and sodium or potassium bromide ($$ \text{NaBr/KBr} $$) under mild temperatures (30–60°C). This method replaces traditional bromine ($$ \text{Br}_2 $$)/acetic acid systems, eliminating handling risks associated with volatile halogens.

The reaction mechanism proceeds via electrophilic aromatic substitution, where the $$ \text{H}2\text{O}2 $$-$$ \text{H}2\text{SO}4 $$ system generates hypobromous acid ($$ \text{HOBr} $$) in situ, directing bromination to the C-2 position due to the electron-donating methoxy groups at C-4 and C-5. Steric and electronic effects of the methoxy substituents ensure >95% regioselectivity, as confirmed by $$ ^1\text{H} $$-NMR analysis.

Table 1: Impact of Reaction Parameters on Bromination Yield

| Temperature (°C) | Molar Ratio (Veratrole:$$ \text{H}2\text{SO}4 $$:$$ \text{H}2\text{O}2 $$:$$ \text{NaBr} $$) | Yield (%) | Purity (%) |

|---|---|---|---|

| 30 | 1.0:0.5:1.0:1.0 | 97 | 95 |

| 60 | 1.0:0.8:1.2:1.2 | 95 | 96 |

| 90 (Comparative) | 1.0:0.8:1.2:1.2 | 63 | 85 |

Elevated temperatures (>60°C) promote side reactions, such as di-bromination and oxidative degradation, reducing yields. Post-reaction workup involves quenching excess $$ \text{H}2\text{O}2 $$ with sodium bisulfite ($$ \text{NaHSO}_3 $$) and liquid-liquid extraction with ethyl acetate, achieving >95% recovery of 2-bromo-4,5-dimethoxy-p.

Oxidation to 2-Bromo-4,5-dimethoxybenzoic Acid

The intermediate 2-bromo-4,5-dimethoxy-p undergoes oxidation to the carboxylic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in the presence of tetrabutylammonium bromide ($$ \text{TBAB} $$) as a phase-transfer catalyst. Optimal conditions (50–90°C, 5–6 hours) ensure complete conversion, with yields exceeding 92% (Table 2).

Table 2: Oxidation Efficiency Under Varied Conditions

| $$ \text{KMnO}_4 $$:Substrate Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3.0:1 | 50 | 8 | 76 |

| 3.2:1 | 80 | 5.5 | 92 |

| 3.5:1 | 90 | 5 | 89 |

The use of $$ \text{TBAB} $$ enhances solubility of $$ \text{KMnO}_4 $$ in the aqueous phase, accelerating the oxidation of the methyl group to a carboxylate. Post-reaction filtration and acidification with hydrochloric acid ($$ \text{HCl} $$) precipitate the product, which is purified via recrystallization to >95% purity.

Demethylation to 2-Bromo-4,5-dihydroxybenzoic Acid

The final step involves demethylation of the methoxy groups using boron tribromide ($$ \text{BBr}3 $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) under reflux. This method selectively cleaves methyl ethers without compromising the bromine substituent, a critical consideration given the propensity for debromination under harsh conditions.

$$

\text{2-Bromo-4,5-dimethoxybenzoic acid} + \text{BBr}3 \rightarrow \text{2-Bromo-4,5-dihydroxybenzoic acid} + \text{CH}3\text{Br}

$$

Key Parameters:

- Stoichiometry: A 3:1 molar ratio of $$ \text{BBr}_3 $$:substrate ensures complete demethylation.

- Temperature: Reflux conditions (40°C for $$ \text{CH}2\text{Cl}2 $$) balance reaction rate and side-product formation.

- Workup: Hydrolysis with ice water followed by neutralization with $$ \text{NaHCO}_3 $$ yields the product in 85–90% purity.

Comparative studies with alternative demethylation agents (e.g., $$ \text{AlCl}_3 $$/$$ \text{NaI} $$) show inferior selectivity, with debromination observed in 10–15% of cases.

Industrial Scalability and Environmental Considerations

The patent methodology offers significant advantages over classical routes:

- Cost Efficiency: Veratrole is commercially available at lower cost compared to halogenated benzaldehyde precursors.

- Safety: Avoidance of gaseous $$ \text{Br}_2 $$ reduces workplace hazards.

- Waste Reduction: The $$ \text{H}2\text{O}2 $$-based system generates water as the primary byproduct, aligning with green chemistry principles.

However, the use of $$ \text{BBr}_3 $$ in demethylation poses challenges due to its moisture sensitivity and corrosivity. Recent advances propose micellar catalysis using biodegradable surfactants to enhance reaction efficiency under aqueous conditions, though yields remain suboptimal (70–75%).

Analytical Characterization and Quality Control

Structural confirmation of 2-bromo-4,5-dihydroxybenzoic acid relies on spectroscopic techniques:

- $$ ^1\text{H} $$-NMR (CDCl$$ _3 $$): δ 7.58 (s, 1H, Ar-H), δ 7.14 (s, 1H, Ar-H), δ 3.94 (s, 3H, OCH$$ _3 $$), δ 3.92 (s, 3H, OCH$$ _3 $$). Post-demethylation spectra show disappearance of methoxy signals and emergence of hydroxyl protons at δ 5.2–5.5.

- HPLC Purity: >95% achieved via gradient elution (C18 column, 0.1% $$ \text{H}3\text{PO}4 $$/acetonitrile mobile phase).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 4,5-dihydroxybenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5-dihydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe for studying enzyme activities and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among 2-bromo-4,5-dihydroxybenzoic acid and its analogs:

Key Research Findings

- Bromine Rearrangement : Demethylation of 2-bromo-4,5-dimethoxybenzoic acid under acidic conditions produces 3-bromo-4,5-dihydroxybenzoic acid, a reaction critical for studying aromatic substitution mechanisms .

- Thermal Stability : Fluorinated analogs like 5-bromo-2,4-difluorobenzoic acid show higher thermal stability (mp 118–122°C) compared to hydroxylated derivatives, making them suitable for high-temperature industrial processes .

- Crystallography: 4-Bromo-3,5-dihydroxybenzoic acid forms monoclinic crystals (space group P2₁/c), aiding in structural analysis of brominated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.